6-(Dioctadecylamino)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dioctadecylamino)-6-oxohexanoic acid is a synthetic compound characterized by its long aliphatic chains and a functional group that includes both an amine and a carboxylic acid. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dioctadecylamino)-6-oxohexanoic acid typically involves the reaction of hexanoic acid with dioctadecylamine. The process begins with the activation of the carboxyl group of hexanoic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The activated carboxyl group then reacts with dioctadecylamine to form the amide bond, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dioctadecylamino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Dioctadecylamino)-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound can be employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(Dioctadecylamino)-6-oxohexanoic acid involves its interaction with biological membranes. The long aliphatic chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways, making the compound useful in studying membrane dynamics and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic acid: A long-chain fatty acid with similar hydrophobic properties.
Hexadecanoic acid: Another long-chain fatty acid with comparable structural features.
Octadecanamide: An amide derivative with a similar long aliphatic chain.
Uniqueness
What sets 6-(Dioctadecylamino)-6-oxohexanoic acid apart from these similar compounds is the presence of both an amine and a carboxylic acid functional group within the same molecule. This dual functionality allows for a broader range of chemical reactions and applications, particularly in the fields of drug delivery and membrane studies.
Eigenschaften
CAS-Nummer |
94135-17-8 |
---|---|
Molekularformel |
C42H83NO3 |
Molekulargewicht |
650.1 g/mol |
IUPAC-Name |
6-(dioctadecylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(41(44)37-33-34-38-42(45)46)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,45,46) |
InChI-Schlüssel |
CCURTKJJWYUDJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.